molecular formula C11H9ClN2O2 B1429856 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid CAS No. 725234-31-1

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1429856
M. Wt: 236.65 g/mol
InChI Key: XOVSCYWTVHFOHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid . The oxidation of primary alcohols with hypochlorite allows carboxylic acids to be obtained if an excess is used, since the reaction proceeds through an aldehyde which is subsequently oxidized to acid .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its components. The 4-chlorobenzyl group consists of a benzene ring with a chlorine atom at the 4th position and a methyl group attached to the benzene ring. The imidazole ring is a five-membered ring with two nitrogen atoms. The carboxylic acid group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .

Scientific Research Applications

  • Functionalization Reactions : 1H-pyrazole-3-carboxylic acid derivatives, related to 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, have been studied for their functionalization reactions, providing insights into their reaction mechanisms and the structures of synthesized compounds (Yıldırım, Kandemirli, & Demir, 2005).

  • Flow Synthesis : A study on the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, relevant to the synthesis of NS5A inhibitors like Daclatasvir, demonstrates the importance of process intensification in chemical reactions (Carneiro, Gutmann, Souza, & Kappe, 2015).

  • Structural Analysis : Research on compounds similar to 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid has focused on their structural properties, highlighting the significance of geometrical aspects in the development of these compounds (Rodier et al., 1993).

  • Synthesis of Antispermatogenic Agents : Halogenated 1-benzylindazole-3-carboxylic acids, closely related to the compound of interest, have been synthesized and studied for their potential as antispermatogenic agents (Corsi & Palazzo, 1976).

  • Coordination Polymers : Research involving imidazole-based multi-carboxylate ligands, related to 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, has been conducted to construct various coordination polymers, demonstrating the diverse coordination abilities of these ligands (Guo et al., 2013).

  • Angiotensin II Receptor Antagonists : Studies on imidazole-5-carboxylic acids, structurally similar to the compound of interest, have been conducted for their antagonistic activities to the angiotensin II receptor, highlighting their potential medicinal applications (Yanagisawa et al., 1996).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVSCYWTVHFOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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